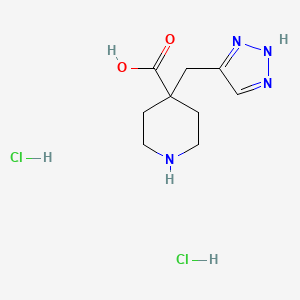
4-((1H-1,2,3-三唑-5-基)甲基)哌啶-4-甲酸二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride, also known as TMD, is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in biological studies. TMD is a derivative of piperidine and triazole, and it has been shown to have a unique mechanism of action that makes it a valuable tool for studying various biological processes.
科学研究应用
合成和抗菌活性
研究表明,合成与1,2,4-三唑相关的衍生物,表现出抗菌活性。这些化合物由伯胺合成,对微生物表现出良好至中等的活性,表明它们在开发新型抗菌剂中具有潜力 (Bektaş等人,2007).
分子结构分析
已经使用单晶X射线衍射和FTIR光谱对类似化合物的分子结构进行了研究,例如4-哌啶甲酸盐酸盐。这些分析提供了对化合物晶体结构的见解,有助于理解它们的化学性质和潜在应用 (Szafran等人,2007).
催化活性和合成应用
已经记录了功能化纳米颗粒在合成2,3-二氢喹唑啉-4(1H)-酮和多氢喹啉衍生物中的催化活性。这说明了该化合物在促进高效合成过程中的作用,突出了其在药物化学和药物发现中的应用 (Ghorbani‐Choghamarani & Azadi,2015).
药物开发和治疗应用
该化合物及其衍生物已被研究其在治疗疾病和作为药物开发成分方面的潜力。例如,衍生物已被评估为可溶性环氧化物水解酶的抑制剂,在通过调节炎症和血管过程来治疗疾病方面具有潜在应用 (Thalji等人,2013).
新型衍生物的抗菌活性
对新型吡啶衍生物的进一步研究,包括具有三唑和哌啶成分的衍生物,显示出显着的抗菌活性。这些发现支持了探索这些化合物以开发新的抗菌和抗真菌剂 (Patel等人,2011).
安全和危害
作用机制
Target of Action
Compounds with a similar 1,2,3-triazole structure have been found to interact with various biological targets . For instance, some 1,2,3-triazole derivatives have been reported to interact with acetylcholinesterase, a key enzyme involved in neurodegenerative diseases .
Mode of Action
The nitrogen atoms of the triazole moiety in similar compounds actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.
Biochemical Pathways
Compounds with a similar 1,2,3-triazole structure have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, and anticholinesterase activities . These activities suggest that such compounds may affect multiple biochemical pathways.
Pharmacokinetics
The drug-likeness of similar compounds has been investigated, predicting their pharmacokinetic properties .
Result of Action
Similar 1,2,3-triazole compounds have shown cytotoxic activities against various cancer cell lines .
生化分析
Biochemical Properties
4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. The triazole ring in the compound can bind to the active sites of enzymes, influencing their activity. For instance, triazole derivatives are known to inhibit enzymes like cytochrome P450, which is involved in drug metabolism . Additionally, the piperidine ring can interact with neurotransmitter receptors, potentially affecting signal transduction pathways .
Cellular Effects
The effects of 4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to modulate the activity of kinases, which are key regulators of cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth and differentiation .
Molecular Mechanism
At the molecular level, 4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride exerts its effects through binding interactions with biomolecules. The triazole ring can form hydrogen bonds and coordinate with metal ions in enzyme active sites, leading to enzyme inhibition or activation . Additionally, the compound can interact with DNA and RNA, potentially affecting gene expression . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under various conditions, but their activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or receptor modulation . At high doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . Additionally, the compound can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . This distribution is crucial for its biological activity, as it determines the compound’s localization and accumulation within target tissues .
Subcellular Localization
The subcellular localization of 4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
4-(2H-triazol-4-ylmethyl)piperidine-4-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.2ClH/c14-8(15)9(1-3-10-4-2-9)5-7-6-11-13-12-7;;/h6,10H,1-5H2,(H,14,15)(H,11,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFAQJNTJOOUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=NNN=C2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-chlorobenzyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2518321.png)
![8-(hexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2518322.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2518323.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide](/img/structure/B2518327.png)
![(E)-N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2518328.png)
![2-Chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide](/img/structure/B2518329.png)

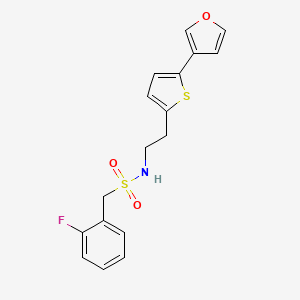
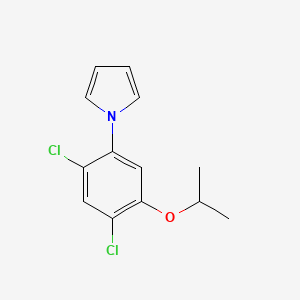

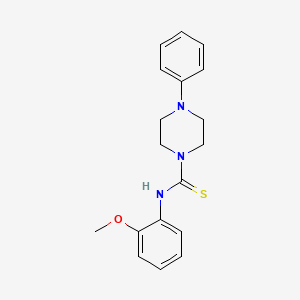
![2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2518339.png)
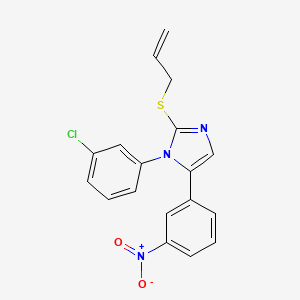
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2518344.png)
